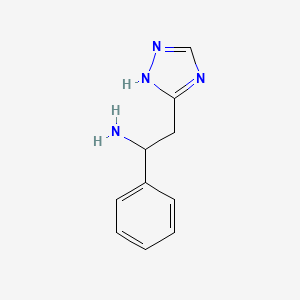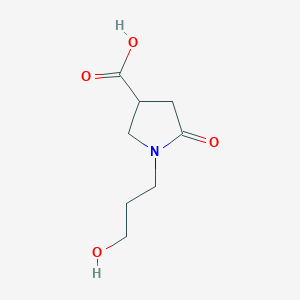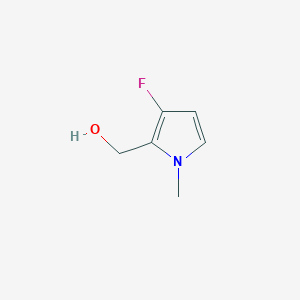
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol is an organic compound that features a pyrrole ring substituted with a fluorine atom at the 3-position, a methyl group at the 1-position, and a hydroxymethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to remove the hydroxymethyl group, forming (3-Fluoro-1-methyl-1H-pyrrole).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: (3-Fluoro-1-methyl-1H-pyrrol-2-yl)formaldehyde, (3-Fluoro-1-methyl-1H-pyrrol-2-yl)carboxylic acid
Reduction: (3-Fluoro-1-methyl-1H-pyrrole)
Substitution: Various substituted pyrroles depending on the nucleophile used
科学研究应用
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.
相似化合物的比较
Similar Compounds
(3-Fluoro-1H-pyrrol-2-yl)methanol: Lacks the methyl group at the 1-position.
(1-Methyl-1H-pyrrol-2-yl)methanol: Lacks the fluorine atom at the 3-position.
(3-Fluoro-1-methyl-1H-pyrrole): Lacks the hydroxymethyl group at the 2-position.
Uniqueness
(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can increase its solubility and reactivity.
属性
分子式 |
C6H8FNO |
|---|---|
分子量 |
129.13 g/mol |
IUPAC 名称 |
(3-fluoro-1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C6H8FNO/c1-8-3-2-5(7)6(8)4-9/h2-3,9H,4H2,1H3 |
InChI 键 |
UDAPUONIXXIEEM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=C1CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)
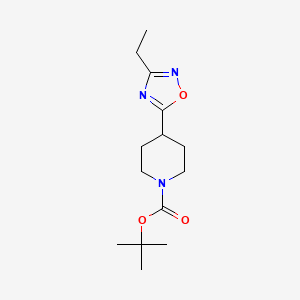
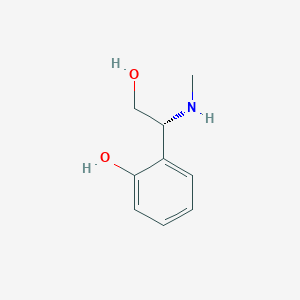
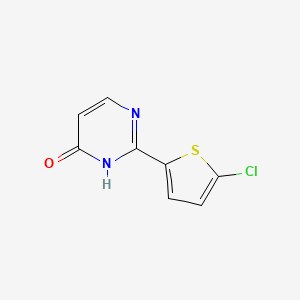

![N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide](/img/structure/B15226468.png)
![3-Bromo-1-methyl-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15226476.png)
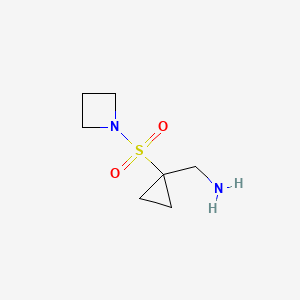
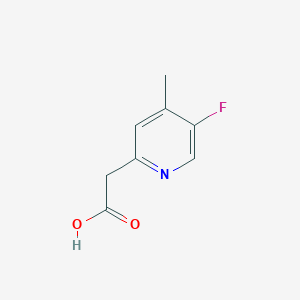
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)
